CdnP-IN-1

Mycobacterium tuberculosis Host‑directed therapy Phosphodiesterase inhibition

Researchers studying M. tuberculosis immune evasion face unreliable data from nucleotide-based CdnP inhibitors that degrade rapidly and cross-react with ENPP1 and other PDEs. CdnP-IN-1 (compound c82) eliminates these confounds. • Selective non-nucleotide CdnP inhibitor - IC50 18 µM; no activity against ENPP1, poxin, or bacterial CDN PDEs (Yybt, RocR, GBS-CdnP) at 200 µM • Stable, assay-compatible scaffold - benzothiophene-fused pyrimidinone core with minimal interference in fluorescence/absorbance readouts • Reproducible tool compound - defined structure, ≥98% purity, shipped under wet ice for global delivery

Molecular Formula C17H17N3O3S
Molecular Weight 343.4 g/mol
Cat. No. B10823164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdnP-IN-1
Molecular FormulaC17H17N3O3S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(S1)N=CN(C2=O)CC(=O)NC3=CC=CC=C3OC
InChIInChI=1S/C17H17N3O3S/c1-3-11-8-12-16(24-11)18-10-20(17(12)22)9-15(21)19-13-6-4-5-7-14(13)23-2/h4-8,10H,3,9H2,1-2H3,(H,19,21)
InChIKeyJHEASKMQXRYFDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CdnP-IN-1: A Selective Non‑Nucleotide CdnP Inhibitor


CdnP‑IN‑1 (also known as compound c82) is a potent and selective non‑nucleotide inhibitor of Mycobacterium tuberculosis (MTB) cyclic dinucleotide phosphodiesterase (CdnP), an enzyme critical for the pathogen's immune evasion [1]. It exhibits an IC50 of 18 µM in biochemical assays and demonstrates no significant inhibition of related bacterial, viral, or mammalian phosphodiesterases, including ENPP1 [1]. This profile positions CdnP‑IN‑1 as a valuable tool compound for probing CdnP biology and as a potential starting point for host‑directed tuberculosis therapy [1].

Workflow CdnP pathway inhibition study fit
Selection Non-nucleotide scaffold for enzyme assays
Context Selectivity panel across bacterial, viral, and mammalian PDEs

CdnP-IN-1: Why Generic Substitution Fails


Generic substitution among CdnP inhibitors is unsupported due to fundamental differences in chemical scaffold, binding mode, and selectivity. While multiple compounds demonstrate inhibitory activity against CdnP in vitro, their off‑target profiles, cellular permeability, and structural class vary widely. For instance, nucleotide‑mimetic inhibitors like ES‑2′3′‑cAAMP, despite having comparable IC50 values, are prone to rapid degradation and off‑target interactions with other nucleotide‑binding proteins [2]. Conversely, natural product inhibitors such as neodiosmin and rhoifolin exhibit divergent IC50 values (5.5–20.3 µM) and distinct binding modes [1]. CdnP‑IN‑1 is distinguished by its non‑nucleotide structure and high selectivity, confirmed across five phylogenetically diverse PDEs, making direct substitution with a generic ‘CdnP inhibitor’ a significant risk to reproducibility and data interpretation [REFS-1, REFS-2].

Nucleotide analogs Nucleotide mimetics may degrade rapidly and engage STING or other nucleotide-binding proteins, limiting target specificity.
Natural products Flavonoid or coumarin inhibitors exhibit divergent IC50 ranges and binding modes; direct interchange may shift potency interpretation.
Repurposed PDE drugs FDA-approved PDE inhibitors show minimal CdnP activity; using them as tool compounds may mislead target engagement conclusions.

CdnP-IN-1: Quantitative Comparator Analysis


Potency Comparison: Natural Product Inhibitors

In enzymatic assays, CdnP‑IN‑1 (c82) exhibits an IC50 of 18 µM against M. tuberculosis CdnP, which is comparable to macrosporusone A (IC50 = 16.82 ± 0.44 µM) and rhoifolin (IC50 = 20.32 ± 1.74 µM), but more potent than ligustroflavone (IC50 = 39.54 ± 1.74 µM) [REFS-1, REFS-2]. Notably, CdnP‑IN‑1 was identified from a high‑throughput screen of 12,000 compounds, whereas the natural products emerged from a virtual screen, indicating orthogonal discovery pathways that validate CdnP as a druggable target [REFS-1, REFS-2].

Potency vs. natural inhibitors
Reported
IC50 18 µM (c82) vs. 16.8–20.3 µM range for macrosporusone A/rhoifolin; 2.2× more potent than ligustroflavone
Cross-study potency consistency supports benchmark for non-nucleotide inhibitor assays.
Orthogonal discovery from HTS and virtual screening reinforces target tractability.
Mycobacterium tuberculosis Host‑directed therapy Phosphodiesterase inhibition

Selectivity vs. ENPP1 and Bacterial PDEs

CdnP‑IN‑1 was profiled against a panel of five phosphodiesterases: three bacterial CDN PDEs (Yybt, RocR, GBS‑CdnP), one viral CDN PDE (poxin), and mammalian ENPP1. At concentrations up to 100 µM, CdnP‑IN‑1 did not inhibit any of these enzymes, demonstrating exceptional selectivity [1]. In contrast, other CdnP inhibitors, such as the nucleotide analog ES‑2′3′‑cAAMP, are known to interact with STING and other nucleotide‑binding proteins due to their structural mimicry of natural substrates [2].

PDE selectivity panel
Class-level
No inhibition of Yybt, RocR, GBS-CdnP, poxin, or ENPP1 at ≤100 µM
Supports pathway-specific interpretation in M. tuberculosis models.
Nucleotide analogs structurally prone to STING off-target interactions.
Enzyme selectivity Off‑target screening Host‑directed therapy

Potency vs. Nucleotide Analog ES‑2′3′‑cAAMP

Both CdnP‑IN‑1 and the sulfur‑modified cyclic dinucleotide analog ES‑2′3′‑cAAMP inhibit CdnP with an IC50 of ~18 µM [REFS-1, REFS-2]. However, ES‑2′3′‑cAAMP, as a nucleotide mimetic, is susceptible to enzymatic degradation by cellular nucleases and off‑target binding to STING and other nucleotide‑binding proteins [2]. CdnP‑IN‑1, being a non‑nucleotide small molecule, is not subject to the same degradation pathways and does not bind STING, offering a cleaner pharmacological tool [1].

vs. nucleotide analog
Reported
Equipotent IC50 ~18 µM; CdnP-IN-1 lacks nucleotide degradation liability
Non-nucleotide scaffold may reduce confounding effects in cellular immune assays.
ES-2′3′-cAAMP susceptible to nucleases and STING binding.
Inhibitor potency Nucleotide mimetic Biochemical characterization

Comparison with FDA-Approved PDE Inhibitors

FDA‑approved phosphodiesterase inhibitors, such as cilomilast and roflumilast, have been tested for CdnP inhibition but exhibit minimal activity, with IC50 values >1000 µM [1]. In contrast, CdnP‑IN‑1 achieves an IC50 of 18 µM, representing a >55‑fold improvement in potency against the bacterial target [2]. This stark difference underscores that CdnP‑IN‑1 is not a generic PDE inhibitor but a tailored compound with meaningful activity against M. tuberculosis CdnP.

vs. FDA PDE inhibitors
Class-level
IC50 18 µM (CdnP-IN-1) vs. >1000 µM (cilomilast); >55× more potent
Supports CdnP-targeted probe development over repurposed PDE inhibitors.
Reinforces need for tailored scaffold; repurposed drugs lack meaningful engagement.
Drug repurposing Phosphodiesterase Tuberculosis

Scaffold and Chemical Space Differentiation

CdnP‑IN‑1 (c82) is a non‑nucleotide small molecule, structurally distinct from cyclic dinucleotide analogs like ES‑2′3′‑cAAMP and natural product inhibitors such as neodiosmin and macrosporusone A [REFS-1, REFS-2]. Its unique scaffold (a benzothiophene‑fused pyrimidinone core) has no representation among the natural product inhibitors or nucleotide mimetics, indicating that it occupies a novel region of chemical space for CdnP inhibition [1].

Scaffold novelty
Class-level
Benzothiophene-fused pyrimidinone core; distinct from flavonoid, coumarin, or cyclic dinucleotide scaffolds
Novel chemotype supports independent SAR studies, reduces cross-reactivity risk.
No shared core with natural product or nucleotide analog series.
Non‑nucleotide inhibitor Scaffold analysis Drug discovery

CdnP-IN-1: Host-Directed TB Research Applications


In Vitro Characterization of CdnP

Given its robust IC50 (18 µM) and high selectivity profile, CdnP‑IN‑1 is ideally suited for in vitro enzymatic assays, including IC50 determinations, kinetic studies, and thermal shift binding assays. Its non‑nucleotide nature minimizes interference in fluorescence‑ or absorbance‑based readouts, and the lack of activity against ENPP1 and other PDEs ensures that observed effects can be confidently attributed to CdnP inhibition [1].

Macrophage Infection Models of Immune Evasion

CdnP‑IN‑1 can be employed in M. tuberculosis‑infected macrophage models to investigate the role of CdnP in subverting STING‑dependent innate immunity. The compound's selectivity and stability (relative to nucleotide analogs) make it a suitable probe for quantifying changes in cGAS‑STING pathway activation, type I interferon production, and bacterial survival, without confounding off‑target effects [REFS-1, REFS-2].

SAR and Lead Optimization Studies

As the first reported non‑nucleotide CdnP inhibitor with a defined scaffold, CdnP‑IN‑1 serves as an essential reference compound for medicinal chemistry campaigns. Its benzothiophene‑fused pyrimidinone core provides a distinct starting point for SAR expansion, enabling exploration of potency, selectivity, and pharmacokinetic properties that differ from nucleotide‑based or natural product series [1].

Application
Selection Property
Validation Focus
CdnP enzymatic characterization
Non-nucleotide scaffold for assay compatibility
IC50, kinetic, and binding assay endpoints
Macrophage infection model studies
Selectivity over ENPP1 and host PDEs
cGAS-STING pathway response and bacterial survival endpoints
Medicinal chemistry SAR exploration
Novel benzothiophene-fused pyrimidinone core
SAR expansion and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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